[4-(difluoromethyl)-3-fluorophenyl]methanol
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Overview
Description
[4-(Difluoromethyl)-3-fluorophenyl]methanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of both difluoromethyl and fluorophenyl groups attached to a methanol moiety
Mechanism of Action
Target of Action
Similar compounds such as acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers have shown antifungal properties . Another related compound, 4-difluoromethyl pyrazole derivatives, has been studied as a cyclooxygenase-2 inhibitor .
Mode of Action
For instance, certain acetophenone derivatives can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .
Biochemical Pathways
For example, difluoromethylation processes based on X–CF2H bond formation have been studied extensively .
Pharmacokinetics
The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .
Result of Action
For instance, certain acetophenone derivatives have exhibited inhibitory effects against fungi .
Action Environment
The action of [4-(difluoromethyl)-3-fluorophenyl]methanol can be influenced by the environment. For example, the reaction outcomes of a similar compound, 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones, are restricted by the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a fluorophenyl precursor using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [4-(difluoromethyl)-3-fluorophenyl]methanol may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)-3-fluorophenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluoromethylated phenylmethane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction can produce difluoromethylated hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethyl)-3-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)phenyl]methanol: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
[4-(Difluoromethyl)phenyl]methanol: Lacks the additional fluorine atom present in [4-(difluoromethyl)-3-fluorophenyl]methanol.
Uniqueness
The uniqueness of this compound lies in its combination of difluoromethyl and fluorophenyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
CAS No. |
1783952-12-4 |
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Molecular Formula |
C8H7F3O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
[4-(difluoromethyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 |
InChI Key |
JVSRKDFYSYMJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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